molecular formula C8H9NO3S B6153439 5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione CAS No. 463341-37-9

5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6153439
CAS No.: 463341-37-9
M. Wt: 199.23 g/mol
InChI Key: QDDRPQASTIPLLZ-UHFFFAOYSA-N
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Description

5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a fascinating chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in medicine, material science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 5-methoxy-2-aminobenzenethiol with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include mild temperatures and inert atmosphere.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures and anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines; reaction conditions vary depending on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
  • 5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
  • 5-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

Uniqueness

5-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique due to its methoxy functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

463341-37-9

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C8H9NO3S/c1-12-7-2-3-8-6(4-7)5-9-13(8,10)11/h2-4,9H,5H2,1H3

InChI Key

QDDRPQASTIPLLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)NC2

Purity

95

Origin of Product

United States

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